molecular formula C10H15NO3S B2416857 N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide CAS No. 2224305-45-5

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

Cat. No. B2416857
CAS RN: 2224305-45-5
M. Wt: 229.29
InChI Key: LRCSNGNSZXDDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide, also known as CPDD, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPDD is a cyclic amide that is structurally similar to a class of compounds called thiolactones, which have been shown to exhibit a range of biological activities.

Mechanism of Action

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is believed to inhibit the activity of thiolactone-containing enzymes by covalently modifying a conserved cysteine residue in the active site of the enzyme. This modification disrupts the normal function of the enzyme and leads to a loss of activity. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to be highly selective for thiolactone-containing enzymes and does not affect the activity of other enzymes that do not contain thiolactones.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects in various cell types and organisms. In bacterial cells, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to inhibit the activity of thiolactone-containing enzymes involved in bacterial virulence, leading to a decrease in bacterial pathogenicity. In mammalian cells, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to induce the unfolded protein response, a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum.

Advantages and Limitations for Lab Experiments

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has several advantages for use in lab experiments. It is a highly selective inhibitor of thiolactone-containing enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide also has some limitations. It can be difficult to use in certain experimental systems due to its low solubility in aqueous solutions. In addition, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide. One area of interest is the development of new antibiotics that target thiolactone-containing proteins in bacterial cells. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to be a promising lead compound for this purpose, and further studies are needed to optimize its activity and selectivity. Another area of interest is the role of thiolactone-containing proteins in human diseases such as cancer and neurodegenerative disorders. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide may be a valuable tool for investigating these diseases and developing new therapies. Finally, there is a need for further studies on the biochemical and physiological effects of N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide in different cell types and organisms to fully understand its potential uses and limitations.

Synthesis Methods

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of cyclopropylamine with 3,3-dimethyl-2-oxothiolane-4-carboxylic acid followed by dehydration using phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide in high purity.

Scientific Research Applications

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been studied for its potential use as a chemical probe to investigate the role of thiolactone-containing proteins in various biological processes. Thiolactones are known to play important roles in protein folding, stabilization, and degradation, and N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to selectively inhibit the activity of thiolactone-containing enzymes in vitro. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has also been used to study the role of thiolactone-containing proteins in bacterial virulence and to develop new antibiotics that target these proteins.

properties

IUPAC Name

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-10(12)11(8-3-4-8)9-5-6-15(13,14)7-9/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCSNGNSZXDDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(C1CC1)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

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